7-Epiphlomiol
Description
7-Epiphlomiol is an iridoid glucoside first isolated in 1996 from the roots of Phlomis mongolica (Mongolian Phlomis) by Zhang Chengzhong et al. . Its structure was determined using chemical degradation and spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). The compound features a cyclopentanoid monoterpene skeleton conjugated with a glucose moiety, with stereochemical variations at the C-7 position distinguishing it from related iridoids . Subsequent studies identified 7-epiphlomiol in other Phlomis species, such as Phlomis umbrosa and Lamiophlomis rotata, where it is associated with traditional medicinal uses for rheumatic diseases .
Properties
CAS No. |
55732-45-1 |
|---|---|
Molecular Formula |
C17H26O14 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
methyl (1S,4aR,5R,6R,7S,7aS)-4a,5,6,7,7a-pentahydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H26O14/c1-15(25)10(22)11(23)16(26)5(12(24)28-2)4-29-14(17(15,16)27)31-13-9(21)8(20)7(19)6(3-18)30-13/h4,6-11,13-14,18-23,25-27H,3H2,1-2H3/t6-,7-,8+,9-,10-,11-,13+,14+,15+,16-,17+/m1/s1 |
InChI Key |
XTIUAZYOQHDVCO-YQPXONIKSA-N |
SMILES |
CC1(C(C(C2(C1(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O |
Isomeric SMILES |
C[C@@]1([C@@H]([C@H]([C@]2([C@@]1([C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1(C(C(C2(C1(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O |
Synonyms |
7-epi-phlomiol 7-epiphlomiol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Epimers
7-Epiphlomiol belongs to a class of iridoid glucosides characterized by a bicyclic monoterpene core. Key structural analogues include:
Key Findings:
- Stereochemical Differentiation : The C-7 epimerism between 7-epiphlomiol and phlomiol significantly impacts their biological activity and interaction with enzymes. For instance, 7-epiphlomiol’s β-configuration at C-7 enhances its solubility in polar solvents compared to phlomiol .
- Functional Group Variations : Shanzhiside methyl ester lacks the C-8 acetyl group present in 7-epiphlomiol, making it less stable under acidic conditions . The addition of a syringyl group in sesamoside alters its antioxidant properties .
Research Controversies and Clarifications
A 2005 study corrected earlier misassignments of iridoid structures. This highlights the necessity of advanced NMR techniques (e.g., HMBC, NOESY) for resolving stereochemical ambiguities in iridoids.
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